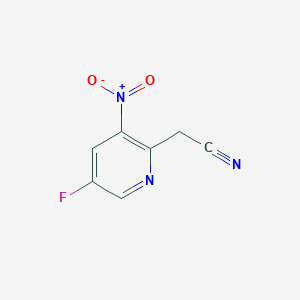
1-Ethyl-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-isopropylbenzene, also known as o-ethylcumene, is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and an isopropyl group at the 1 and 2 positions, respectively. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_5\text{Cl} + \text{C}_3\text{H}_7\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)(\text{C}_3\text{H}_7} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzene is alkylated with ethyl and isopropyl halides under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ethyl isopropylbenzene alcohols, ketones, or acids.
Reduction: Formation of ethyl isopropylbenzene hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
1-Ethyl-2-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring. The presence of ethyl and isopropyl groups can influence the reactivity and orientation of these substitutions.
Comparison with Similar Compounds
1-Ethyl-2-isopropylbenzene can be compared with other similar compounds such as:
Cumene (isopropylbenzene): Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
Ethylbenzene: Lacks the isopropyl group, which affects its reactivity and physical properties.
Toluene (methylbenzene): Contains a methyl group instead of ethyl and isopropyl groups, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
26573-16-0 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-5-6-8-11(10)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
ZAJYARZMPOEGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


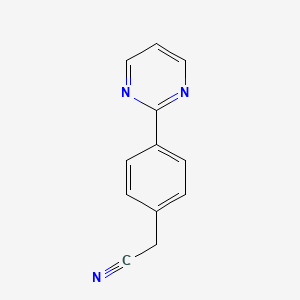
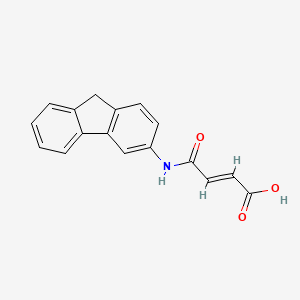
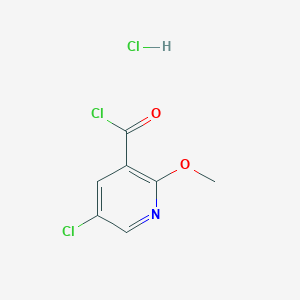
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

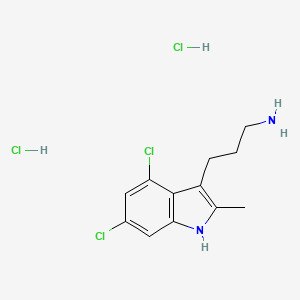

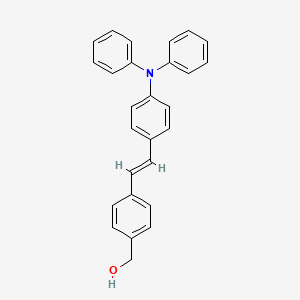
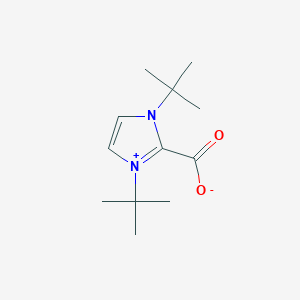
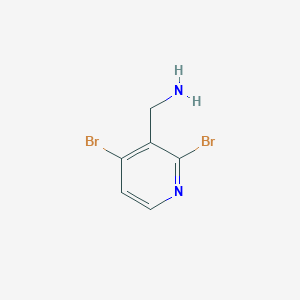
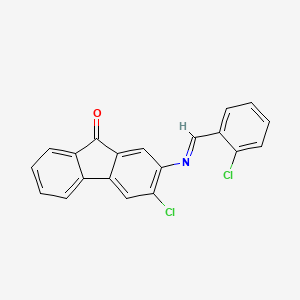
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

